REACTION_SMILES
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[CH3:1][O-:2].[CH3:30][CH2:31][OH:32].[CH:5]1([n:8]2[cH:9][c:10]([C:27](=[O:28])[OH:29])[c:11](=[O:26])[c:12]3[cH:13][c:14]([F:25])[c:15]([N:19]4[CH2:20][CH2:21][NH:22][CH2:23][CH2:24]4)[c:16]([F:18])[c:17]23)[CH2:6][CH2:7]1.[Na+:3].[Na:4]>>[CH3:1][O:2][c:16]1[c:15]([N:19]2[CH2:20][CH2:21][NH:22][CH2:23][CH2:24]2)[c:14]([F:25])[cH:13][c:12]2[c:11](=[O:26])[c:10]([C:27](=[O:28])[OH:29])[cH:9][n:8]([CH:5]3[CH2:6][CH2:7]3)[c:17]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cn(C2CC2)c2c(F)c(N3CCNCC3)c(F)cc2c1=O
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
|
|
Type
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product
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Smiles
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COc1c(N2CCNCC2)c(F)cc2c(=O)c(C(=O)O)cn(C3CC3)c12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |